

SGC6870: A Comparative Guide to a Selective Allosteric PRMT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SGC6870	
Cat. No.:	B1193587	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the allosteric PRMT6 inhibitor, **SGC6870**, with other known inhibitors. Experimental data is presented to support the comparison, along with detailed protocols for key assays.

SGC6870 is a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As a first-in-class inhibitor with this mechanism of action, it offers a valuable tool for studying the biological functions of PRMT6.[1] This guide compares **SGC6870** to other PRMT6 inhibitors with different mechanisms of action, providing a comprehensive overview of its performance in biochemical and cellular assays.

Comparative Analysis of PRMT6 Inhibitors

The performance of **SGC6870** is compared against three other PRMT6 inhibitors: MS023 (a pan-type I PRMT inhibitor), EPZ020411 (a SAM-competitive inhibitor), and GMS (a bisubstrate inhibitor). The following tables summarize their biochemical potency and selectivity.



Inhibitor	Mechanism of Action	PRMT6 IC50 (nM)	
SGC6870	Allosteric	77 ± 6[1]	
MS023	Pan-Type I PRMT inhibitor	4 ± 0.5[4]	
EPZ020411	SAM-Competitive	~9[4]	
GMS	Bisubstrate	90[5]	

Table 1: Biochemical potency of various PRMT6 inhibitors.

Inhibitor	PRMT1 IC50 (nM)	PRMT3 IC50 (nM)	PRMT4 (CARM1) IC50 (nM)	PRMT5 IC50 (nM)	PRMT8 IC50 (nM)
SGC6870	>10,000	>10,000	>10,000	>10,000	>10,000
MS023	30 ± 9	119 ± 14	83 ± 10	>10,000	5 ± 0.1
EPZ020411	>1,000	>10,000	>10,000	>10,000	~1,000
GMS	Not Reported	Not Reported	Potent Inhibition	Not Reported	Potent Inhibition

Table 2:

Selectivity

profile of

PRMT6

inhibitors

against other

PRMTs.

SGC6870

demonstrates

high

selectivity for

PRMT6.

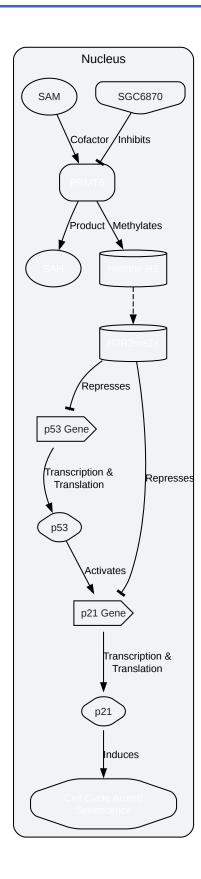


In cellular assays using HEK293T cells overexpressing PRMT6, **SGC6870** effectively reduces the asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a known substrate of PRMT6, with an IC50 of approximately $0.6-0.9~\mu M.[6]$

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PRMT6 signaling pathway and the workflows for the biochemical and cellular assays used to characterize **SGC6870**.

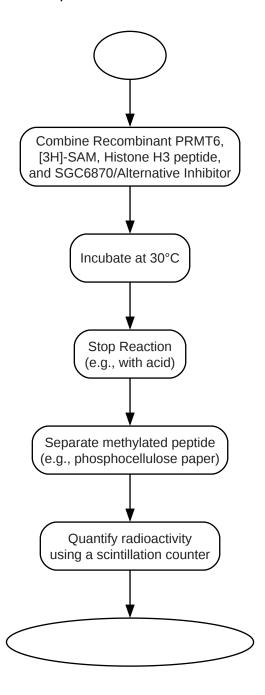




Click to download full resolution via product page



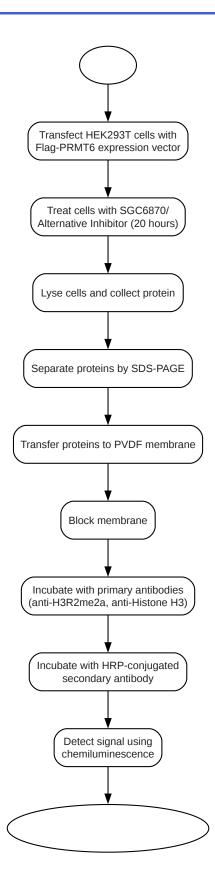
Caption: PRMT6 methylates Histone H3 at Arginine 2, leading to transcriptional repression of tumor suppressor genes like p53 and p21.



Click to download full resolution via product page

Caption: Workflow for the radiometric biochemical assay to determine PRMT6 inhibitory activity.





Click to download full resolution via product page



Caption: Workflow for the cellular Western blot assay to measure inhibition of PRMT6-mediated histone methylation.

Experimental Protocols Radiometric Biochemical Assay for PRMT6 Inhibition

This protocol is for determining the in vitro enzymatic activity of PRMT6 and the potency of inhibitors.

Materials:

- Recombinant human PRMT6
- Histone H3 peptide (1-21)
- S-[methyl-3H]-Adenosyl-L-methionine ([3H]-SAM)
- SGC6870 or alternative inhibitor
- Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT
- Stop Solution: 10% Trichloroacetic acid (TCA)
- P81 phosphocellulose paper
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing assay buffer, 10 μ M Histone H3 peptide, and 1 μ M [³H]-SAM.
- Add varying concentrations of SGC6870 or the alternative inhibitor to the reaction mixture.
 As a negative control, SGC6870N, the inactive enantiomer of SGC6870, can be used.
- Initiate the reaction by adding 20 nM of recombinant PRMT6.



- Incubate the reaction at 30°C for 1 hour.
- Stop the reaction by adding an equal volume of 10% TCA.
- Spot the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times with 0.9% phosphoric acid to remove unincorporated [³H]-SAM.
- Air dry the P81 paper and place it in a scintillation vial with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for PRMT6 Inhibition

This protocol is for assessing the ability of an inhibitor to block PRMT6 activity within a cellular context.[6][7]

Materials:

- HEK293T cells
- Flag-PRMT6 expression vector
- Lipofectamine 2000 or other transfection reagent
- DMEM with 10% FBS
- SGC6870 or alternative inhibitor
- RIPA lysis buffer
- · BCA protein assay kit
- SDS-PAGE gels



- PVDF membrane
- Blocking buffer (5% non-fat milk in TBST)
- Primary antibodies: anti-H3R2me2a, anti-Histone H3
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
- Transfect the cells with the Flag-PRMT6 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.
- After 24 hours, replace the media with fresh media containing varying concentrations of SGC6870 or the alternative inhibitor. A catalytically inactive PRMT6 mutant can serve as a positive control for inhibition.[6]
- Incubate the cells for 20 hours.[6]
- Wash the cells with PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate 20-30 μg of protein from each sample on a 12% SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against H3R2me2a and Histone H3 (as a loading control) overnight at 4°C.
- Wash the membrane three times with TBST.



- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities for H3R2me2a and normalize to the Histone H3 loading control.
- Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the cellular IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Emerging Role of PRMT6 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRMT6 cellular assay openlabnotebooks.org [openlabnotebooks.org]
- To cite this document: BenchChem. [SGC6870: A Comparative Guide to a Selective Allosteric PRMT6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193587#reproducibility-of-experiments-using-sgc6870]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com